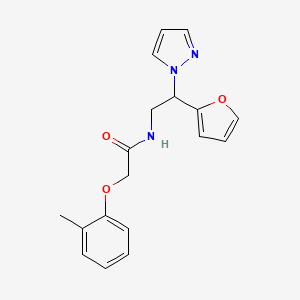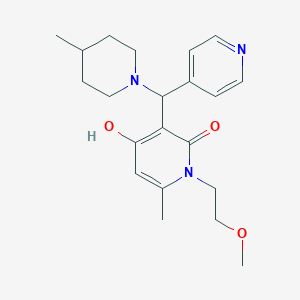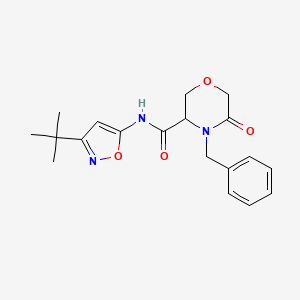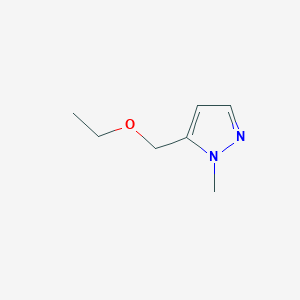![molecular formula C14H22N2O3 B2670890 N-[(1R,2S)-2-Methoxy-2-methylcyclopropyl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361707-92-6](/img/structure/B2670890.png)
N-[(1R,2S)-2-Methoxy-2-methylcyclopropyl]-1-prop-2-enoylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1R,2S)-2-Methoxy-2-methylcyclopropyl]-1-prop-2-enoylpiperidine-4-carboxamide, also known as JNJ-42153605, is a novel compound that has been developed for scientific research purposes. It is a potent and selective antagonist of the orexin-1 receptor, which is involved in the regulation of sleep and wakefulness.
Mechanism of Action
The orexin-1 receptor is a G protein-coupled receptor that is predominantly expressed in the lateral hypothalamus. It is involved in the regulation of sleep and wakefulness, as well as other physiological processes such as feeding and reward. N-[(1R,2S)-2-Methoxy-2-methylcyclopropyl]-1-prop-2-enoylpiperidine-4-carboxamide acts as a competitive antagonist of the orexin-1 receptor, blocking the binding of orexin-A and orexin-B to the receptor and inhibiting downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have significant effects on sleep and wakefulness in animal models. In rats, administration of this compound has been shown to increase the amount of non-rapid eye movement (NREM) sleep and decrease wakefulness, without affecting the amount of rapid eye movement (REM) sleep. In humans, this compound has been shown to increase sleep efficiency and reduce wake after sleep onset.
Advantages and Limitations for Lab Experiments
N-[(1R,2S)-2-Methoxy-2-methylcyclopropyl]-1-prop-2-enoylpiperidine-4-carboxamide has several advantages for use in lab experiments. It is a potent and selective antagonist of the orexin-1 receptor, with no significant activity against other receptors. It has been shown to have significant effects on sleep and wakefulness in animal models and humans, making it a useful tool for studying the role of the orexin-1 receptor in these processes. However, this compound has some limitations for use in lab experiments. It has a relatively short half-life, which may limit its duration of action in some experiments. Additionally, it is not currently available for commercial purchase, which may limit its accessibility for some researchers.
Future Directions
There are several potential future directions for research on N-[(1R,2S)-2-Methoxy-2-methylcyclopropyl]-1-prop-2-enoylpiperidine-4-carboxamide. One area of interest is the role of the orexin-1 receptor in other physiological processes, such as feeding and reward. Another area of interest is the development of new orexin-1 receptor antagonists with improved pharmacokinetic properties and selectivity. Additionally, this compound could be used in combination with other compounds to investigate the interactions between different neurotransmitter systems involved in the regulation of sleep and wakefulness.
Synthesis Methods
The synthesis of N-[(1R,2S)-2-Methoxy-2-methylcyclopropyl]-1-prop-2-enoylpiperidine-4-carboxamide involves several steps, including the preparation of the starting materials and the coupling of the piperidine and cyclopropane rings. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of this compound has been described in detail in a patent application filed by Janssen Pharmaceutica NV.
Scientific Research Applications
N-[(1R,2S)-2-Methoxy-2-methylcyclopropyl]-1-prop-2-enoylpiperidine-4-carboxamide has been used extensively in scientific research to study the role of the orexin-1 receptor in the regulation of sleep and wakefulness. It has been shown to be a potent and selective antagonist of the orexin-1 receptor, with no significant activity against other receptors. This compound has been used in both in vitro and in vivo studies to investigate the effects of orexin-1 receptor blockade on sleep and wakefulness.
properties
IUPAC Name |
N-[(1R,2S)-2-methoxy-2-methylcyclopropyl]-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-4-12(17)16-7-5-10(6-8-16)13(18)15-11-9-14(11,2)19-3/h4,10-11H,1,5-9H2,2-3H3,(H,15,18)/t11-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYSBHCXPQRZNN-RISCZKNCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1NC(=O)C2CCN(CC2)C(=O)C=C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@H]1NC(=O)C2CCN(CC2)C(=O)C=C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)nicotinamide](/img/structure/B2670807.png)
![1-{2-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2670808.png)

![2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B2670813.png)


![1-(4-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)ethanone](/img/structure/B2670819.png)
![5-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methoxybenzamide](/img/structure/B2670820.png)




![5-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)-2-methoxybenzamide](/img/structure/B2670827.png)
![N-(1-cyanocyclohexyl)-2-[4-nitro-2-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2670828.png)